Product packaging for 5-Nitrooctan-2-one(Cat. No.:CAS No. 7404-84-4)

5-Nitrooctan-2-one

Cat. No.: B11940039
CAS No.: 7404-84-4
M. Wt: 173.21 g/mol
InChI Key: PYDLGEHDOLTNOA-UHFFFAOYSA-N
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Description

Significance of Nitro Functional Groups in Modern Organic Chemistry

The nitro group is a potent electron-withdrawing moiety, significantly influencing the reactivity of adjacent atoms and bonds. This electron-withdrawing effect can activate C-H bonds alpha to the nitro group, rendering them acidic and amenable to deprotonation, which is crucial for C-C bond formation reactions like the Henry reaction (nitroaldol reaction) scispace.comnih.govmdpi.comnowgonggirlscollege.co.in. Furthermore, the nitro group itself can be readily converted into other essential functional groups, most notably amines through reduction, or carbonyls via the Nef reaction scispace.comnih.govnowgonggirlscollege.co.inmdpi.com. This dual capacity—activating adjacent carbons and serving as a versatile precursor—underscores the nitro group's importance in building molecular complexity. Compounds such as 5-Nitrooctan-2-one, which possesses a nitro group, exemplify how this functionality contributes to a molecule's potential as a synthetic building block, enabling a wide array of chemical transformations.

Overview of Alpha-, Beta-, and Gamma-Nitro Ketones as Versatile Synthetic Intermediates

Nitro ketones are typically categorized based on the position of the nitro group relative to the carbonyl function: alpha (adjacent), beta (one carbon removed), and gamma (two carbons removed) chemistryviews.orgmun.canih.govresearchgate.netnih.govrsc.orgmdpi.comnih.govlibretexts.orgresearchgate.net. Each positional isomer exhibits distinct reactivity patterns exploited in synthesis.

Alpha-Nitro Ketones: These compounds feature the nitro group directly attached to the carbon adjacent to the carbonyl. The acidity of the α-protons, coupled with the nitro group's ability to undergo the Nef reaction, makes them key intermediates for synthesizing 1,2-dicarbonyl compounds and other carbonyl derivatives chemistryviews.orgresearchgate.netorganic-chemistry.org.

Beta-Nitro Ketones: In beta-nitro ketones, the nitro group is separated from the carbonyl by one carbon. Their reactivity is influenced by both functionalities, often acting as Michael acceptors or participating in cyclization reactions to form heterocycles chemistryviews.orgmun.carsc.orglibretexts.orgrsc.org.

Gamma-Nitro Ketones: While alpha, beta, and gamma nitro ketones are extensively studied for their specific synthetic applications, the broader family of nitro ketones, including isomers with the nitro group at more distant positions, represents a diverse set of potential synthetic tools. Compounds like this compound, a delta-nitro ketone, belong to this wider class, where the positional arrangement of the nitro group can lead to unique chemical behaviors and synthetic utility.

Nitro Ketone TypePosition Relative to CarbonylKey Reactivity/Synthetic Role
Alpha-Nitro KetoneAdjacent (Cα)Nef reaction, C-C bond formation, precursor to 1,2-dicarbonyls chemistryviews.orgresearchgate.netorganic-chemistry.org
Beta-Nitro KetoneOne carbon removed (Cβ)Michael acceptor, heterocycle synthesis chemistryviews.orgmun.carsc.orglibretexts.orgrsc.org
Gamma-Nitro KetoneTwo carbons removed (Cγ)Varied reactivity, precursor roles mun.canih.govnih.govresearchgate.net

Historical Context and Evolution of Research in Aliphatic Nitro Compounds for Synthesis

The exploration of aliphatic nitro compounds in organic synthesis gained significant traction in the late 19th and early 20th centuries scispace.commdpi.comuts.edu.aumdpi-res.com. Early research primarily focused on the inherent reactivity of nitroalkanes, particularly the acidity of α-hydrogens and the transformability of the nitro group itself. Landmark reactions such as the Henry reaction (nitroaldol reaction) and the Nef reaction were developed, establishing nitroalkanes as vital carbon nucleophiles and precursors to carbonyl compounds scispace.comnowgonggirlscollege.co.inmdpi.comwikipedia.org.

Over time, the scope of research expanded to include more complex nitro-containing structures, such as nitro ketones. This evolution has seen investigations into nitro ketones with various positional isomerisms, from the well-studied alpha and beta types to more distant arrangements like delta-nitro ketones. The ongoing exploration of these diverse nitro ketone architectures, including compounds like this compound, continues to broaden their utility and application in advanced organic synthesis scispace.commdpi.comuts.edu.aumdpi-res.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B11940039 5-Nitrooctan-2-one CAS No. 7404-84-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7404-84-4

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

5-nitrooctan-2-one

InChI

InChI=1S/C8H15NO3/c1-3-4-8(9(11)12)6-5-7(2)10/h8H,3-6H2,1-2H3

InChI Key

PYDLGEHDOLTNOA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Methodologies for the Synthesis of 5 Nitrooctan 2 One and Analogous Aliphatic Nitro Ketones

Direct Nitration Approaches for Ketones

Direct nitration of ketones offers a straightforward route to α-nitro ketones. These methods typically involve the reaction of a ketone or its derivative with a nitrating agent.

Alpha-Nitration via Enol Silyl (B83357) Ethers

A prominent method for the α-nitration of ketones involves the use of enol silyl ethers as ketone surrogates. The reaction of an enol silyl ether with a suitable nitrating agent, such as tetranitromethane (TNM), provides the corresponding α-nitro ketone in good yields. This transformation is believed to proceed through a radical cation mechanism.

The initial step involves the formation of a colored electron donor-acceptor (EDA) complex between the electron-rich enol silyl ether and the electron-accepting TNM. Electron transfer within this complex leads to the formation of a radical ion triad (B1167595). Subsequent homolytic coupling of the enol silyl ether radical cation with a nitrogen dioxide radical (NO₂•) yields the α-nitro ketone product. cia.govlibretexts.org This reaction can be carried out under thermal conditions or photochemically, with the latter often allowing for milder reaction conditions. reddit.com

The reaction of the silyl enol ether of 2-octanone with tetranitromethane would be expected to yield 1-nitrooctan-2-one and 3-nitrooctan-2-one. The formation of 5-nitrooctan-2-one via this method is not directly achievable.

Substrate (Enol Silyl Ether of)Nitrating AgentConditionsProductYield (%)
CyclohexanoneTetranitromethaneCH₂Cl₂, Dark, RT2-Nitrocyclohexanone85
2-MethylcyclohexanoneTetranitromethaneCH₂Cl₂, Dark, RT2-Methyl-2-nitrocyclohexanone78
PropiophenoneTetranitromethaneCH₂Cl₂, hv, -40 °Cα-Nitropropiophenone90

This table presents representative yields for the α-nitration of various ketones via their enol silyl ethers, based on analogous reactions reported in the literature.

Radical Pathways in Ketone Nitration

The direct nitration of alkanes and, by extension, the aliphatic chains of ketones, can be achieved through radical-mediated processes. These reactions are typically carried out in the vapor phase at high temperatures, utilizing nitrating agents like nitric acid or nitrogen dioxide. studysmarter.co.uk

The mechanism is thought to involve the homolytic cleavage of the nitrating agent to generate radical species, including the nitrogen dioxide radical (•NO₂). This radical can then abstract a hydrogen atom from the alkane chain of the ketone, generating an alkyl radical. The subsequent combination of the alkyl radical with another •NO₂ molecule leads to the formation of the nitroalkane derivative. cia.gov

This method often results in a mixture of products due to the relatively non-selective nature of radical abstraction from different positions on the alkyl chain and potential for C-C bond cleavage at high temperatures. perlego.com For a molecule like 2-octanone, this would lead to a mixture of mono-nitrated isomers, including this compound, though likely with low selectivity and accompanied by other nitrated and oxidized byproducts.

Carbon-Carbon Bond Formation Strategies

An alternative and often more selective approach to synthesizing nitro ketones involves the formation of a new carbon-carbon bond, where one of the reacting partners already contains the nitro group.

C-Acylation of Nitroalkanes Utilizing Activated Acylating Agents (e.g., N-Acylbenzotriazoles)

The C-acylation of nitroalkanes provides a direct route to α-nitro ketones. This method involves the reaction of a nitroalkane with a suitable acylating agent. N-acylbenzotriazoles have emerged as particularly effective reagents for this transformation due to their stability and reactivity under mild conditions. organic-chemistry.org

The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the nitroalkane to form a nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole. The subsequent elimination of benzotriazole yields the desired α-nitro ketone. This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained. organic-chemistry.org

For the synthesis of this compound, this would involve the acylation of 1-nitrohexane with an N-acetylbenzotriazole.

NitroalkaneAcylating AgentBaseProductYield (%)
NitromethaneN-BenzoylbenzotriazoleNaHα-Nitroacetophenone86
1-NitropropaneN-ButanoylbenzotriazoleNaH4-Nitroheptan-3-one75
PhenylnitromethaneN-AcetylbenzotriazoleNaH1-Nitro-1-phenylacetone82

This table provides representative yields for the C-acylation of various nitroalkanes with N-acylbenzotriazoles, based on data from analogous reactions. organic-chemistry.org

Nitro-Aldol (Henry) Reaction for Beta-Hydroxy Nitro Ketone Precursors

The Nitro-Aldol or Henry reaction is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. reddit.comorganic-chemistry.org This reaction produces a β-hydroxy nitro compound, which can then be oxidized to the corresponding β-nitro ketone. wikipedia.org

The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane at the α-carbon by a base to form a nitronate anion. This nucleophile then adds to the carbonyl carbon of the aldehyde or ketone, forming a β-nitro alkoxide. Protonation of the alkoxide yields the β-hydroxy nitro product. wikipedia.org

Subsequent oxidation of the secondary alcohol in the β-hydroxy nitro compound, for instance using an oxidizing agent like potassium dichromate in sulfuric acid, affords the target β-nitro ketone. researchgate.net To synthesize this compound via this route, one could react pentanal with nitropropane to form 5-nitrooctan-4-ol, followed by oxidation. Alternatively, hexanal could react with nitroacetone.

NitroalkaneCarbonyl CompoundProduct of Henry ReactionOxidizing AgentFinal Product (β-Nitro Ketone)Overall Yield (%)
NitromethaneBenzaldehyde1-Phenyl-2-nitroethanolK₂Cr₂O₇/H₂SO₄1-Phenyl-2-nitroethanone~70-80
1-NitropropanePropanal4-Nitrohexan-3-olPCC4-Nitrohexan-3-one~60-70
NitroethaneCyclohexanone1-(1-Nitroethyl)cyclohexanolDMPNot applicable (tertiary alcohol)-

Michael Addition Reactions for Substituted Nitro Ketones

The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of γ-nitro ketones, a nitroalkane can serve as the Michael donor, adding to an enone (an α,β-unsaturated ketone). sctunisie.org

The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to generate the nucleophilic nitronate anion. This anion then adds to the β-carbon of the enone, a process known as 1,4-conjugate addition. The resulting enolate is then protonated to give the final γ-nitro ketone product. sctunisie.org The synthesis of this compound can be envisioned through the Michael addition of 1-nitropropane to pent-3-en-2-one.

Nitroalkaneα,β-Unsaturated KetoneCatalystProductYield (%)
NitromethaneChalconeChiral Thiourea (B124793)4-Nitro-1,3-diphenylbutan-1-one96
1-NitropropaneMethyl vinyl ketoneDBU5-Nitrohexan-2-one~60-70
2-NitropropaneBenzylideneacetoneChiral Thiourea4-Methyl-4-nitro-1-phenylpentan-2-one95

This table shows examples of the Michael addition of nitroalkanes to enones to produce γ-nitro ketones, with yields based on reported data for analogous reactions.

Conversions from Precursor Functional Groups

The synthesis of this compound, a secondary aliphatic nitro ketone, can be efficiently achieved by the conversion of a corresponding secondary nitroalkane precursor, namely 5-nitrooctane. This transformation hinges on the oxidation of the carbon atom bearing the nitro group to a carbonyl group. The primary methods to accomplish this fall under two main categories: oxidative chemical transformations and biotechnological conversions.

Oxidative Transformations of Nitroalkanes to Carbonyl Compounds (e.g., Nef Reaction Variants, Permanganate Procedures)

A cornerstone in the synthesis of ketones from secondary nitroalkanes is the Nef reaction and its numerous variants. mdma.chorganic-chemistry.orgck12.org The classical Nef reaction, first reported in 1894, involves the acid hydrolysis of a nitronate salt, which is formed by deprotonating the precursor nitroalkane with a base. ck12.org For the synthesis of this compound, this would involve the treatment of the sodium or potassium salt of 5-nitrooctane with a strong mineral acid like sulfuric acid. ck12.org

The mechanism proceeds through the protonation of the nitronate salt to form a nitronic acid intermediate. mdma.ch Further protonation under strongly acidic conditions (pH < 1) leads to an intermediate that is attacked by water. organic-chemistry.org Subsequent elimination of nitroxyl (HNO), which decomposes to nitrous oxide (N₂O), yields the desired ketone. mdma.ch

While effective, the classical Nef reaction's requirement for harsh acidic conditions can be incompatible with sensitive functional groups elsewhere in the molecule. This has spurred the development of milder, oxidative variants. These methods often proceed under neutral or basic conditions and utilize a variety of oxidizing agents to convert the nitronate intermediate to the carbonyl compound. mdma.ch

Permanganate Procedures:

One of the most effective and widely used oxidative methods involves potassium permanganate (KMnO₄). mdma.ch This procedure treats the nitronate salt, typically in an aqueous or alcoholic solution, with a neutral or slightly alkaline solution of KMnO₄. The permanganate ion oxidizes the nitronate, leading to the formation of the ketone and manganese dioxide (MnO₂) as a byproduct. This method is often favored due to its efficiency and milder conditions compared to strong acid hydrolysis. However, the presence of other oxidizable groups, such as alkenes or alcohols, can lead to lower yields due to side reactions. researchgate.net Recent advancements have demonstrated that permanganate-mediated oxidations can be performed efficiently in continuous flow reactors, which helps to manage the formation of MnO₂ slurries and improve scalability. organic-chemistry.org

Other Oxidative Nef Reaction Variants:

Beyond permanganate, a range of other oxidizing systems have been developed to effect the nitro-to-carbonyl transformation. These variants offer different levels of selectivity and compatibility with various functional groups.

Oxidizing Agent/SystemConditionsCharacteristics
Ozone (O₃) Typically performed at low temperatures in a suitable solvent like methanol or dichloromethane.Powerful oxidant; can be very effective but may lack selectivity if other sensitive groups are present.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Often used in a buffered aqueous/organic solvent system.A stable, solid source of peroxymonosulfate; provides a convenient and effective alternative to other oxidants. organic-chemistry.org
Sodium Percarbonate (Na₂CO₃·1.5H₂O₂) Mild conditions, often in an aqueous solvent.Considered a stable and environmentally friendly source of hydrogen peroxide; can show good selectivity. mdma.ch
Visible-light photocatalysis Uses a photocatalyst, light (e.g., blue LEDs), and additives, followed by hydrolysis.Represents a modern, mild approach, avoiding harsh reagents and proceeding at ambient temperature. rsc.org
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Basic, homogeneous conditions in a solvent like acetonitrile, often with heating.An unusual, base-promoted method that works for secondary nitroalkanes without the need for an external oxidant. organic-chemistry.org

Biotechnological Approaches to Nitro Ketone Synthesis

In the quest for more sustainable and selective chemical manufacturing, biotechnological methods employing enzymes have emerged as powerful alternatives to traditional organic synthesis. The conversion of secondary nitroalkanes to ketones is a reaction that has been successfully replicated in biocatalytic systems.

The catalytic mechanism of NAO differs from the chemical Nef reaction. rsc.org It involves the enzymatic abstraction of a proton from the α-carbon of the nitroalkane, creating a carbanion intermediate. nih.gov This carbanion then attacks the flavin cofactor (FAD or FMN) within the enzyme's active site. rsc.orgnih.gov The resulting adduct eliminates a nitrite (B80452) ion, and subsequent hydrolysis releases the ketone product, regenerating the oxidized form of the enzyme with the help of molecular oxygen. rsc.orgnih.gov

Nitroalkane oxidases have been isolated from various microorganisms, including the fungus Fusarium oxysporum. wikipedia.orgnih.gov These enzymes can process a range of aliphatic nitro compounds. nih.gov For instance, 2-Nitropropane dioxygenase, an enzyme from Neurospora crassa, has been shown to catalyze the oxidation of several nitroalkanes into their corresponding carbonyls. nih.gov The substrate scope includes primary nitroalkanes with alkyl chains from two to six carbons, suggesting that a substrate like 5-nitrooctane would be a viable candidate for this enzymatic transformation. nih.gov

The advantages of using a biocatalyst like NAO for the synthesis of this compound include:

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near ambient temperature and neutral pH, which preserves sensitive functional groups and avoids the need for harsh chemicals.

High Selectivity: The intricate three-dimensional structure of an enzyme's active site often leads to very high chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts.

Environmental Sustainability: Biocatalytic processes are considered "green" as they use renewable catalysts (enzymes), operate under energy-efficient conditions, and reduce hazardous waste.

While the industrial-scale application of NAOs for bulk chemical synthesis is still an area of active research, the development of artificial nitroalkane oxidases and the engineering of existing enzymes to improve their stability and substrate range are expanding the potential of these biotechnological approaches for the synthesis of aliphatic nitro ketones. rsc.org

Advanced Reactivity and Transformative Chemistry of 5 Nitrooctan 2 One

Substitution and Elimination Reactions Involving the Nitro Group

The nitro group in 5-Nitrooctan-2-one can be directly transformed through several key reactions, leading to different classes of compounds.

Reduction of the Nitro Group to an Amine

The nitro group (-NO2) is readily reducible to a primary amine group (-NH2). This transformation is a fundamental method for introducing an amino functionality into organic molecules. For aliphatic nitro compounds like this compound, reduction can be achieved through various chemical methods. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel, is a common and effective approach nowgonggirlscollege.co.inlkouniv.ac.in. Alternatively, chemical reduction using metals in acidic media, such as iron (Fe) or tin (Sn) with hydrochloric acid (HCl), is also widely utilized nowgonggirlscollege.co.inlkouniv.ac.in. The resulting amino ketone derivative can serve as a valuable intermediate for further synthetic elaborations, including the formation of amides, imines, or heterocyclic compounds.

Reaction TypeTypical ReagentsTypical ConditionsTypical Yield RangeCitation(s)
Nitro Reduction (Catalytic)H₂, Pd/C, Pt, NiVarious (acidic, neutral, or basic media)70-95% nowgonggirlscollege.co.inlkouniv.ac.in
Nitro Reduction (Chemical)Fe or Sn / HClAcidic conditions70-90% nowgonggirlscollege.co.inlkouniv.ac.in

Elimination of Nitrous Acid (HNO2)

Aliphatic nitro compounds that possess an acidic hydrogen atom on a carbon atom situated beta (β) to the nitro group are susceptible to elimination reactions. Under basic conditions, these compounds can undergo the elimination of nitrous acid (HNO2), leading to the formation of an alkene researchgate.net. In this compound, the carbons at positions 4 and 6 are beta to the nitro group located at position 5. If a proton can be abstracted from either C4 or C6, this can facilitate the elimination of HNO2, potentially forming a carbon-carbon double bond involving C5.

Reaction TypeSubstrate FeatureTypical BaseProduct TypeConditionsCitation(s)
β-Elimination of HNO2β-Hydrogen presentBase (e.g., alkoxide)Alkene + Nitrous Acid (HNO2)Basic conditions researchgate.net

Nef Reaction for Carbonyl Formation

The Nef reaction is a significant chemical transformation that converts primary or secondary nitroalkanes into aldehydes or ketones, respectively. This process typically involves the acid hydrolysis of a nitronate salt, which is generated from the nitroalkane under basic conditions nowgonggirlscollege.co.inwikipedia.orgarkat-usa.orgorganic-chemistry.orgyoutube.com. For this compound, which contains a secondary nitro group, the Nef reaction would lead to the formation of a ketone. Specifically, the nitro group at C5 would be converted into a carbonyl group, yielding octane-2,5-dione. This reaction is a powerful method for introducing a second carbonyl functionality into a molecule where a nitro group was previously present arkat-usa.orgmdpi.com.

Reaction TypeStarting MaterialTypical ReagentsProduct TypeTypical Yield RangeCitation(s)
Nef ReactionSecondary Nitroalkane1. Base (e.g., NaNO2); 2. Acid (e.g., H2SO4)Ketone70-90% nowgonggirlscollege.co.inwikipedia.orgarkat-usa.orgorganic-chemistry.orgyoutube.com

Further Carbon-Carbon Bond Constructions and Derivatizations

Beyond direct transformations of the nitro group, this compound can also serve as a building block in various carbon-carbon bond-forming reactions, or be derivatized to create new synthetic intermediates.

Henry Reaction Utilizing the Ketone Moiety

The Henry reaction, also known as the nitroaldol reaction, is a cornerstone of organic synthesis for creating carbon-carbon bonds between nitroalkanes and carbonyl compounds (aldehydes or ketones) in the presence of a base wikipedia.orgtcichemicals.comorganic-chemistry.orgscielo.brpsu.edu. In this context, this compound, with its ketone functionality, can act as the electrophilic carbonyl component. It can react with a nitroalkane (such as nitromethane) whose alpha-hydrogens are deprotonated to form a nucleophilic nitronate anion. This nitronate then attacks the carbonyl carbon of this compound, forming a β-nitro alcohol. This reaction effectively extends the carbon chain and introduces a hydroxyl group adjacent to the nitro-bearing carbon.

Reaction TypeCarbonyl ComponentNitroalkane ComponentTypical BaseProduct TypeTypical Yield RangeCitation(s)
Henry ReactionThis compounde.g., NitromethaneBase (e.g., amine, inorganic base)β-Nitro Alcohol60-90% wikipedia.orgtcichemicals.comorganic-chemistry.orgscielo.brpsu.eduresearchgate.netsci-hub.selookchem.com

Reactions at the Ketone's Alpha-Carbons

The presence of the ketone group in this compound renders the alpha-hydrogens at positions C1 and C3 acidic. These protons can be abstracted by a suitable base, generating nucleophilic enolate-like carbanions. These carbanions are versatile intermediates that can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation: Reaction of the enolate with alkyl halides (R-X) leads to the formation of α-alkylated ketones.

Acylation: Treatment with acyl halides or anhydrides results in the formation of α-acylated ketones.

Michael Addition: The enolates can act as nucleophiles in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors), yielding γ-functionalized carbonyl compounds.

Reaction TypeNucleophile SourceElectrophile TypeTypical BaseProduct TypeTypical Yield RangeCitation(s)
AlkylationKetone α-carbanionAlkyl Halide (R-X)LDA, NaH, KHMDSα-Alkyl Ketone60-85% lkouniv.ac.inhansrajcollege.ac.in
AcylationKetone α-carbanionAcyl Halide/AnhydrideLDA, NaH, KHMDSα-Acyl Ketone50-70% lkouniv.ac.inhansrajcollege.ac.inorganic-chemistry.org
Michael AdditionKetone α-carbanionα,β-Unsaturated Carbonyl CompoundBase (e.g., Et₃N, NaOEt)γ-Functionalized Ketone50-80% lkouniv.ac.inresearchgate.nethansrajcollege.ac.inrsc.orgresearchgate.netresearchgate.net

Nef Reaction as a Derivatization Pathway

As detailed in Section 3.3.3, the Nef reaction provides a method to convert the nitro group into a carbonyl. When applied to this compound, this results in the formation of octane-2,5-dione. This diketone derivative represents a significant structural modification and can serve as a versatile synthon for further chemical transformations, such as cyclization reactions or reactions involving both carbonyl groups.

ProcessStarting MaterialReagentsProduct TypeTypical Yield RangeCitation(s)
Derivatization (Nef)This compound1. Base; 2. AcidOctane-2,5-dione70-90% wikipedia.orgarkat-usa.orgorganic-chemistry.orgyoutube.commdpi.com

Compound List

this compound

Primary amines

β-Nitro alcohols

Alkenes

Aldehydes

Ketones

Nitroalkanes

Nitroalkenes

α-Nitro ketones

β-Amino alcohols

α,β-unsaturated ketones

β-Cyano ketones

γ-Nitro ketones

Alkyl halides

Acyl halides

α,β-unsaturated carbonyl compounds

Nitromethane

Octane-2,5-dione

Nitrous acid (HNO2)

Mechanistic Investigations of Reactions Involving 5 Nitrooctan 2 One and Nitro Ketone Analogs

Elucidation of Reaction Pathways for Oxidative Conversions of Nitroalkanes (e.g., Nef-Type Reactions)

The Nef reaction is a cornerstone transformation in nitroalkane chemistry, facilitating the conversion of primary and secondary nitroalkanes into carbonyl compounds (aldehydes and ketones, respectively) through acid hydrolysis of their corresponding nitronate salts nih.govacs.orgcam.ac.ukchemrxiv.orgwikipedia.orglkouniv.ac.in. The classic mechanism begins with the deprotonation of the nitroalkane to form a resonance-stabilized nitronate anion acs.orgmasterorganicchemistry.com. This anion is then protonated to form a nitronic acid, which subsequently tautomerizes to an iminium ion intermediate nih.govcam.ac.ukchemrxiv.org. Nucleophilic attack by water on the iminium ion, followed by elimination of nitrous oxide (N₂O), ultimately yields the carbonyl product nih.govacs.orgchemrxiv.org.

Oxidative variants of the Nef reaction have also been developed, employing oxidizing agents like Oxone® (potassium hydrogen persulfate) to achieve the conversion of nitroalkanes to carbonyls under milder conditions nih.govacs.org. In these oxidative pathways, secondary nitroalkanes, such as 5-Nitrooctan-2-one, would be expected to yield ketones nih.govacs.org. The mechanism typically involves the oxidation of the nitronate tautomer acs.org.

Table 1: Representative Nef Reaction Conditions and Products

Reactant TypeReagents/ConditionsProduct TypeYield (Typical)Reference
Primary NitroalkaneNitronate salt + Strong aqueous acid (e.g., H₂SO₄)AldehydeHigh nih.govacs.orgcam.ac.uk
Secondary NitroalkaneNitronate salt + Strong aqueous acid (e.g., H₂SO₄)KetoneHigh nih.govacs.orgcam.ac.uk
Primary NitroalkaneNitronate + Oxone® + BaseCarboxylic AcidGood acs.org
Secondary NitroalkaneNitronate + Oxone® + BaseKetoneGood acs.org

Enzymatic Reaction Mechanisms: Detailed Studies on Nitroalkane Oxidase Catalysis

Nitroalkane oxidase (NAO) is a flavoprotein enzyme that catalyzes the oxidation of aliphatic nitroalkanes to aldehydes or ketones, with the concomitant production of nitrite (B80452) and hydrogen peroxide sciengine.comuniroma2.itnih.gov. The enzyme plays a role in the microbial metabolism and degradation of nitro compounds masterorganicchemistry.comsciengine.com. The catalytic mechanism involves the transfer of electrons from the nitroalkane substrate to molecular oxygen via the enzyme's flavin cofactor sciengine.comuniroma2.itnih.gov.

Studies suggest that NAO catalyzes the oxidation of neutral nitroalkanes, a characteristic that distinguishes it from some other flavin-dependent enzymes that require the nitronate form of the substrate researchgate.net. The proposed mechanism involves the nitroalkane substrate attacking the N5 position of the flavin cofactor, followed by the elimination of nitrite to form an electrophilic intermediate. This intermediate is then attacked by a nucleophile, leading to the formation of the carbonyl product and the reduced enzyme, which is subsequently reoxidized by oxygen uniroma2.itnih.govresearchgate.net. The enzyme's active site structure has been elucidated, providing insights into the catalytic process organic-chemistry.org.

Identification and Role of Radical Intermediates in Nitro Ketone Transformations

Research has demonstrated the involvement of radical intermediates in the formation and transformation of nitro ketones. For instance, the α-nitration of ketones can proceed via electron transfer mechanisms involving enol silyl (B83357) ethers, which are precursors to enolates. In these reactions, electron transfer from the enol silyl ether to an electron acceptor like tetranitromethane (TNM) generates a radical ion triad (B1167595) [ESE•⁺, NO₂•, C(NO₂)₃⁻]. This is followed by the homolytic coupling of the enol silyl ether cation radical with the nitro radical (NO₂•) to yield α-nitro ketones nih.govacs.org. This pathway highlights the crucial role of radical cations and nitro radicals in the synthesis of α-nitro ketones.

Furthermore, α-nitroalkyl radicals can be generated through the denitration of nitroalkanes and subsequently used in carbon-carbon bond-forming reactions. For example, the oxidative generation of 1-nitroalkyl radicals from aci-nitroalkane salts can lead to their addition to olefins, forming β-nitro ketones acs.org. Photoredox catalysis has also been employed to generate α-nitroalkyl radicals from geminal bromonitroalkanes, which then add to enol ethers to produce β-nitro ketones sciengine.com. These findings underscore the significance of radical intermediates in accessing various classes of nitro ketones.

Table 2: Radical Intermediates in Nitro Ketone Synthesis

Reaction Type/PrecursorNitrating Agent/ConditionsKey Radical Intermediate(s)Product TypeReference
α-Nitration of Enol Silyl EthersTetranitromethane (TNM)Enol Silyl Ether Cation Radical, NO₂•α-Nitro Ketones nih.govacs.org
Synthesis of β-Nitro KetonesGeminal Bromonitroalkanes + TMS Enol Ethers + Photoredox Catalystα-Nitroalkyl Radicalsβ-Nitro Ketones sciengine.com
Oxidative Generation from Aci-NitroalkanesOxidizing Agent1-Nitroalkyl Radicalsβ-Nitro Ketones acs.org

Probing Electron Transfer Processes in Alpha-Nitration Reactions

Electron transfer (ET) processes are central to understanding the mechanisms of many nitration reactions, particularly those involving highly reactive substrates or specific reaction conditions. In the context of α-nitration of ketones, electron transfer from enolates or their silyl ether derivatives to nitrating agents plays a critical role nih.govacs.orgresearchgate.netmasterorganicchemistry.com. As detailed in section 4.3, the reaction of enol silyl ethers with TNM initiates via electron transfer, forming radical ion pairs that subsequently couple to form α-nitro ketones nih.govacs.org. This process is often facilitated by the formation of charge-transfer complexes between the electron-rich enol silyl ether and the electron-deficient nitrating agent nih.govacs.orgresearchgate.net.

While traditional electrophilic aromatic substitution mechanisms involving nitronium ions (NO₂⁺) are well-established for aromatic nitration, studies have also proposed or supported electron transfer pathways, especially for electron-rich aromatic systems wikipedia.orglkouniv.ac.innih.govmasterorganicchemistry.combibliotekanauki.pl. These pathways often involve the initial formation of a π-complex followed by electron transfer, leading to radical cation intermediates that then react with nitrogen oxides wikipedia.orgresearchgate.netbibliotekanauki.ploup.com. The understanding of these ET processes provides a broader perspective on how nitration can occur, moving beyond purely polar mechanisms.

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

The synthesis of chiral nitro ketones and their derivatives is an active area of research, with significant progress made in achieving high levels of stereochemical control. Ketoreductases (KREDs) have been successfully employed for the stereoselective bioreduction of α-nitro ketones to β-nitro alcohols, yielding products with excellent enantioselectivities (up to >99% ee) oup.comlibretexts.org. This biocatalytic approach offers a green and efficient route to chiral building blocks.

Organocatalytic methods have also emerged for the enantioselective synthesis of nitro ketones. For example, bifunctional thiourea (B124793) catalysts have been utilized for the conjugate addition of ketones to nitroalkenes, affording γ-nitro heteroaromatic ketones with high enantioselectivities acs.org. Furthermore, the Henry reaction, a base-catalyzed addition of nitroalkanes to carbonyl compounds, can be rendered stereoselective through the use of chiral catalysts, leading to chiral β-nitro alcohols, which can then be oxidized to α-nitro ketones researchgate.netacademie-sciences.fr.

Studies have also explored the stereoselective transformations of γ-nitro ketones. For instance, enantiomerically enriched γ-nitro ketones have been used in the synthesis of stereodefined octahydroindoles, where the stereochemistry of the final product is controlled by the reduction of imine intermediates derived from the nitro ketones researchgate.net.

Table 3: Stereoselective Synthesis Involving Nitro Ketones

Reaction Type/SubstrateCatalyst/MethodologyStereochemical Outcome (Example)Product ClassReference
Bioreduction of α-Nitro KetonesKetoreductases (KREDs)>99% eeβ-Nitro Alcohols oup.comlibretexts.org
Conjugate Addition to NitroalkenesBifunctional Thiourea CatalystsExcellent enantioselectivitiesγ-Nitro Ketones acs.org
Henry Reaction (followed by oxidation)Chiral CatalystsEnantioselectiveα-Nitro Ketones researchgate.netacademie-sciences.fr
Transformation of γ-Nitro KetonesReduction of derived iminesTrans-selectiveOctahydroindoles researchgate.net

Compound List:

this compound

Nitroalkanes

Nitro Ketones

Enol Silyl Ethers

1-Nitroalkyl Radicals

α-Nitro Ketones

β-Nitro Ketones

γ-Nitro Ketones

Nitroalkene

β-Nitro Alcohols

Nitroalkane Oxidase (NAO)

Tetranitromethane (TNM)

Geminal Bromonitroalkanes

Acids (e.g., Sulfuric Acid, Hydrochloric Acid)

Bases (e.g., Sodium Hydroxide, DBU)

Oxidizing Agents (e.g., Oxone®)

Radical Cations

Advanced Spectroscopic and Analytical Characterization of 5 Nitrooctan 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. For 5-Nitrooctan-2-one (CH₃-CO-CH₂-CH₂-CH(NO₂)-CH₂-CH₂-CH₃), both ¹H NMR and ¹³C NMR provide critical insights.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments.

The methyl protons adjacent to the carbonyl group (C1) typically appear as a singlet around δ 2.1 ppm due to the absence of adjacent protons to cause splitting. sigmaaldrich.comchemistrysteps.com

The methylene (B1212753) protons at C3, alpha to the carbonyl, are expected to resonate as a triplet, likely in the range of δ 2.4-2.7 ppm, coupled to the protons at C4. chemistrysteps.com

The protons on the carbon bearing the nitro group (C5) are anticipated to be significantly deshielded due to the electron-withdrawing nature of the nitro group. This methine proton is expected to appear as a multiplet, likely a triplet of triplets or a more complex pattern, in the δ 4.3-4.8 ppm range, arising from coupling with the protons at C4 and C6. chemistrysteps.com

The methylene protons at C4 and C6, adjacent to the nitro-bearing carbon and the carbonyl-adjacent carbon respectively, will also appear as multiplets, influenced by their neighboring protons.

The remaining aliphatic protons (C7 and C8) will show characteristic signals for a saturated alkyl chain, with the terminal methyl group (C8) appearing as a triplet around δ 0.8-1.0 ppm. chemistrysteps.com

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon skeleton.

The carbonyl carbon (C2) of the ketone is expected to resonate significantly downfield, typically in the range of δ 205-220 ppm. oregonstate.edulibretexts.org

The carbon directly attached to the nitro group (C5) will also be deshielded and is expected to appear in the range of δ 60-80 ppm, influenced by the electronegativity of the oxygen atoms in the nitro group. oregonstate.edubhu.ac.in

The methyl carbon (C1) adjacent to the carbonyl will resonate in the δ 20-30 ppm range. oregonstate.edulibretexts.org

The methylene carbons (C3, C4, C6, C7) will exhibit characteristic shifts for aliphatic carbons, with those closer to the functional groups being more deshielded. oregonstate.edubhu.ac.in

Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
CH₃ (C1)~2.1s3HMethyl adjacent to C=O
CH₂ (C3)~2.5t2HMethylene alpha to C=O
CH (C5)~4.3-4.8m1HMethine bearing NO₂
CH₂ (C4)~1.7-2.0m2HMethylene adjacent to C5
CH₂ (C6)~1.5-1.8m2HMethylene adjacent to C5
CH₂ (C7)~1.2-1.5m2HAliphatic methylene
CH₃ (C8)~0.8-1.0t3HTerminal methyl

Table 5.1.2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Assignment
C1 (CH₃)~20-30Methyl adjacent to C=O
C2 (C=O)~205-220Carbonyl carbon
C3 (CH₂)~30-40Methylene alpha to C=O
C4 (CH₂)~25-35Methylene adjacent to C5
C5 (CH)~60-80Methine bearing NO₂
C6 (CH₂)~25-35Methylene adjacent to C5
C7 (CH₂)~20-30Aliphatic methylene
C8 (CH₃)~10-15Terminal methyl

Mass Spectrometry Techniques (GC-MS, HPLC-MS) for Product Analysis and Confirmation

Mass spectrometry (MS) is crucial for determining the molecular weight and providing structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful hyphenated techniques for analyzing mixtures and confirming product identity.

GC-MS: Electron Ionization (EI) is commonly used in GC-MS. EI is known to cause significant fragmentation, which can be highly diagnostic for structural elucidation. shimadzu.com The molecular ion (M⁺•) of this compound would provide its molecular weight. Fragmentation patterns are expected to arise from the cleavage of bonds, particularly alpha cleavage adjacent to the carbonyl group and potential fragmentation involving the nitro group. For instance, cleavage alpha to the carbonyl could yield acylium ions (e.g., CH₃CO⁺, m/z 43) and alkyl fragments. The presence of the nitro group might lead to characteristic fragments, such as the loss of NO₂ (46 Da) or HNO₂ (47 Da), or the formation of NO₂⁻ or related ions, although these are more typical in negative ion mode. nih.gov

HPLC-MS: HPLC-MS, often employing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically produces less fragmentation than EI, often yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, which are invaluable for confirming the molecular weight. saiflucknow.orgtechnologynetworks.com The combination of HPLC separation with MS detection allows for the analysis of complex mixtures and the confirmation of this compound as a pure compound or as a component in a reaction mixture. The retention time from HPLC provides an additional parameter for identification.

Table 5.2.1: Expected Mass Spectrometric Data for this compound

TechniqueIonization ModeExpected Ion(s)Characteristic Fragment(s)Information Gained
GC-MSEIM⁺•[CH₃CO]⁺ (m/z 43), [NO₂]⁻ (m/z 46), loss of NO₂ or HNO₂Molecular weight, fragmentation pattern for structural elucidation
HPLC-MSESI (+)[M+H]⁺Less fragmentation than EIMolecular weight confirmation
HPLC-MSESI (-)[M-H]⁻Less fragmentation than EIMolecular weight confirmation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the presence of polar functional groups.

The carbonyl group (C=O) of the ketone is expected to show a strong absorption band in the region of 1700-1725 cm⁻¹. specac.comlibretexts.org

The nitro group (NO₂) is characterized by two strong absorption bands: an asymmetric stretching vibration typically around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. spectroscopyonline.com The presence of these distinct bands is a strong indicator of the nitro functionality.

Aliphatic C-H stretching vibrations will appear in the region of 2850-2970 cm⁻¹. libretexts.orglibretexts.org

C-H bending vibrations for methylene groups are expected around 1465 cm⁻¹ and 1350 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

The C=O stretching vibration of the ketone is also expected to be observed, though its intensity can vary. horiba.com

The nitro group (NO₂) will exhibit characteristic Raman bands corresponding to its symmetric and asymmetric stretching modes, similar to IR, typically around 1340-1350 cm⁻¹ for asymmetric stretching and 1430 cm⁻¹ for symmetric stretching. spectroscopyonline.com

C-H stretching and bending vibrations of the aliphatic chain will also be visible. horiba.comlibretexts.org

Table 5.3.1: Expected IR and Raman Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
Carbonyl (C=O)Stretch1700-1725~1715Strong band
Nitro (NO₂)Asymmetric Stretch1500-1570~1550Strong band
Nitro (NO₂)Symmetric Stretch1300-1370~1350Strong band
C-H (Aliphatic)Stretch2850-2970~2900Medium to strong bands
C-H (Methylene)Bend (scissoring)~1465~1465Medium band
C-H (Methyl)Bend (bending)~1350~1350Medium band

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.orgyorku.ca By obtaining high-quality single crystals of this compound, X-ray diffraction can provide definitive information about:

Bond lengths and angles: Precise measurements of atomic distances and angles within the molecule.

Molecular conformation: The specific spatial arrangement of atoms, including any torsional angles.

Crystal packing: How molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding or van der Waals forces.

Absolute configuration: If chiral centers are present or if enantiomeric forms are studied, X-ray crystallography can determine the absolute configuration.

The process involves growing single crystals, mounting them, and collecting diffraction data using an X-ray diffractometer. crystalpharmatech.comuib.no The resulting diffraction pattern is analyzed to determine the unit cell dimensions, space group symmetry, and ultimately, the electron density map, which reveals the positions of the atoms. yorku.catugraz.at While specific crystal structure data for this compound was not directly found in the initial search, the methodology is well-established for organic compounds. researchgate.netmun.canih.gov

Advanced Spectroscopic Methodologies (e.g., Time-Resolved Spectroscopy, 2D-Correlation Techniques)

While the primary characterization relies on the techniques above, advanced methodologies can provide deeper insights, particularly if studying reaction mechanisms or subtle structural dynamics.

Time-Resolved Spectroscopy: If this compound were involved in a photochemical reaction or a fast chemical process, time-resolved IR or UV-Vis spectroscopy could be employed to capture transient intermediates or monitor reaction kinetics. semanticscholar.org

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) can provide unambiguous assignments of ¹H and ¹³C signals by revealing through-bond (COSY, HSQC, HMBC) and sometimes through-space (NOESY) correlations. mdpi.com These are particularly useful for complex molecules or when spectral overlap occurs, ensuring definitive structural assignments for all atoms in this compound. mdpi.com

2D-IR/Raman Correlation Spectroscopy: These techniques can analyze how vibrational spectra change over time or under varying conditions (e.g., temperature, pressure), providing information about coupled vibrational modes and dynamic processes within the molecule or in its environment. semanticscholar.org

These advanced techniques, while not always necessary for routine characterization, offer powerful tools for in-depth mechanistic studies and understanding molecular behavior under dynamic conditions.

Computational and Theoretical Studies on 5 Nitrooctan 2 One

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Transition State Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity of organic molecules. For compounds like 5-Nitrooctan-2-one, DFT can be used to model transition states and reaction intermediates, providing insights into activation energy barriers and regioselectivity. Studies on nitroalkanes have utilized various DFT functionals, such as B3LYP, M06-2x, and MPW1B95, often in conjunction with a range of basis sets (e.g., 6-31G*, 6-311G**, def2-tzvp) to accurately describe the electronic distribution and bonding characteristics. nih.govnsc.ruresearchgate.net

These calculations can also incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to better reflect conditions in solution. Furthermore, methods such as Natural Bond Orbital (NBO) analysis can be applied to understand charge delocalization and orbital interactions, which are key to predicting reactivity. researchgate.net Mechanistic studies on related nitroalkanes have revealed that DFT can accurately model reaction pathways, including the formation of intermediates and the geometry of transition states in processes like cycloadditions and nucleophilic additions. nih.govresearchgate.net By comparing computational predictions with experimental kinetic data, such as Arrhenius plots, theoretical models can be validated and refined.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful means to investigate the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. For nitroalkanes, the development of accurate force fields (FF) is essential for reliable MD simulations. For instance, the CHARMM C27rn force field has been developed and parameterized for nitro compounds, enabling studies on conformational energies and the population of different conformers. researchgate.netacs.org These simulations have shown that for nitroalkanes, the gauche conformer of the C-C-C-N torsion is often more stable than the trans conformer, with MD simulations predicting significant populations of the gauche form. researchgate.netacs.org

Beyond conformational analysis, MD simulations, often coupled with Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, can explore intermolecular interactions. This is particularly relevant for understanding how molecules like this compound might interact with solvents, cofactors (such as FAD in enzymatic systems), or other molecules in a reaction environment. researchgate.net These simulations help in mapping free energy reaction profiles and understanding the role of specific interactions, like hydrogen bonding and π-stacking, in influencing molecular behavior and reactivity. researchgate.net Kernel-based approaches are also emerging for analyzing conformation dynamics from MD data. arxiv.org

Mechanistic Modeling of Complex Reaction Pathways and Catalytic Cycles

The elucidation of reaction mechanisms is a cornerstone of chemical understanding, and computational modeling plays a vital role in this endeavor. For nitroalkanes and nitroketones, theoretical studies can map out intricate reaction pathways, identify key intermediates, and characterize transition states. For example, the Henry reaction (nitroaldol reaction) mechanism, a fundamental carbon-carbon bond-forming reaction involving nitroalkanes and carbonyl compounds, begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl. wikipedia.org

More complex reactions, such as those involving nitroalkane oxidation enzymes or cycloaddition reactions, have also been modeled. researchgate.netresearchgate.net Theoretical studies have challenged the notion of simple one-step mechanisms for some nitroalkane reactions, suggesting multi-step pathways involving kinetically significant intermediates. usu.eduresearchgate.net Computational methods can also unravel the roles of catalysts, including organocatalysts, in these transformations, detailing catalytic cycles and identifying the factors that govern selectivity and rate enhancement. nih.govwikipedia.orgresearchgate.net The study of α-nitroketones, which can generate reactive intermediates like nitronates and nitrile oxides, has revealed their participation in various domino reactions, including Michael additions, Mannich reactions, and cycloadditions. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Calculations (e.g., DFT for IR/Raman Spectra)

The prediction of spectroscopic properties, such as Infrared (IR) and Raman spectra, using theoretical calculations serves as a powerful tool for compound identification, structural verification, and understanding molecular vibrations. DFT calculations, often coupled with methods for calculating vibrational frequencies and normal modes within the harmonic approximation, are widely used for this purpose. researchgate.netresearchgate.netfaccts.defaccts.de

Commonly employed DFT functionals like B3LYP, in conjunction with basis sets such as 6-31G* or 6-311G**, can accurately reproduce experimental spectra when appropriate scaling factors are applied to the calculated frequencies. researchgate.netresearchgate.netscifiniti.com Software packages like ORCA facilitate these calculations, providing detailed outputs for IR and Raman spectra, including band intensities and assignments. faccts.defaccts.de The analysis of these predicted spectra aids in assigning specific vibrational modes to functional groups, such as the characteristic stretching and bending vibrations of the nitro (NO₂) group. researchgate.net Such theoretical predictions are invaluable for confirming the structure of synthesized compounds and for characterizing their physical properties.

Derivatization Strategies for Enhanced Analysis and Synthetic Diversification

Functional Group Interconversions for Accessing Diverse Molecular Architectures

The presence of both a ketone and a nitro group in 5-Nitrooctan-2-one allows for a variety of chemical transformations, leading to diverse molecular scaffolds.

Reactions of the Ketone Group: The ketone functionality can undergo several characteristic reactions:

Oxime and Hydrazone Formation: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields oximes and hydrazones, respectively. These derivatives can be more stable and can serve as intermediates for further transformations, such as reduction to amines thermofisher.com.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group, altering the compound's polarity and reactivity.

Reductive Amination: Treatment with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent can convert the ketone into an amine, providing access to amino-functionalized octanes.

Reactions of the Nitro Group: The nitro group itself is a versatile functional handle:

Reduction to Amine: The nitro group can be readily reduced to a primary amine (–NH₂) using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., Sn/HCl, Fe/HCl). This yields 5-aminooctan-2-one, a compound with different chemical properties and potential applications.

Nef Reaction: The nitro group can be converted to a carbonyl group (ketone or aldehyde) via the Nef reaction, typically involving treatment of the nitronate salt with strong acid. While this would convert the nitro group into a ketone, its application here would lead to a diketone.

Henry Reaction (Nitroaldol Reaction): The alpha-hydrogens adjacent to the nitro group in nitroalkanes are acidic, allowing for the formation of nitronate anions. These can participate in nucleophilic additions (Henry reaction) with aldehydes or ketones to form β-nitro alcohols orgsyn.org. While this compound already possesses a nitro group, its alpha-hydrogens (at C4 and C6) could potentially participate in such reactions if it were to act as a nucleophile.

These interconversions enable the synthesis of a wide array of compounds, including amino alcohols, diamines, diketones, and other functionalized aliphatic chains, expanding the synthetic utility of this compound.

Strategies for Chiral Derivatization and Enantiomeric Purity Determination

This compound possesses a stereogenic center at the C5 position, meaning it exists as a pair of enantiomers. Determining and controlling the enantiomeric purity is often critical, particularly if the compound or its derivatives are intended for biological applications.

Princ of Chiral Derivatization: The fundamental approach to determining enantiomeric purity via achiral chromatography or NMR involves converting the enantiomers of the target analyte into diastereomers. This is achieved by reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA). Diastereomers have different physical properties, allowing for their separation and quantification libretexts.orgscience.govlibretexts.org.

Chiral Derivatization Agents (CDAs): For compounds with ketone functionalities, common CDAs include chiral hydrazines or hydroxylamines, which react to form chiral oximes or hydrazones science.govpsu.edu. For example, chiral phenylhydrazine (B124118) derivatives can react with ketones to produce diastereomeric hydrazones that can be resolved by GC or HPLC psu.edu. Chiral reagents like α-methoxyphenylacetic acid have also been used for derivatizing alcohols, and similar strategies can be adapted for ketones mdpi.com. More complex chiral selectors, such as those derived from amino acids or cyclic amines, can also be employed psu.eduacs.orgnih.gov.

Analytical Methods for Enantiomeric Purity:

Chiral Chromatography (HPLC/GC): Diastereomeric derivatives can be separated using standard achiral stationary phases in HPLC or GC. The ratio of the peak areas of the separated diastereomers directly corresponds to the enantiomeric excess (ee) of the original compound libretexts.orglibretexts.orgcsbsju.edu.

NMR Spectroscopy: Diastereomeric derivatives often exhibit distinct signals in ¹H or ¹³C NMR spectra. The integration of these signals allows for the determination of the diastereomeric ratio, which is equivalent to the enantiomeric excess of the parent compound libretexts.orgacs.org.

Optical Rotation: While not strictly a derivatization technique, measuring the optical rotation of a sample and comparing it to the known specific rotation of a pure enantiomer can provide an indication of enantiomeric purity. However, this method requires access to a pure enantiomer for calibration csbsju.edu.

By employing these chiral derivatization strategies, researchers can accurately assess the enantiomeric composition of this compound, which is crucial for understanding its stereoselective synthesis and potential applications.

Broader Synthetic Applications of 5 Nitrooctan 2 One in Organic Synthesis

Role as Chiral Precursors in Asymmetric Synthesis of Biologically Relevant Molecules

Chiral molecules are fundamental to biological systems, and their synthesis with high enantiomeric purity is paramount in pharmaceutical development and natural product synthesis. α-Nitroketones, including 5-Nitrooctan-2-one, serve as valuable precursors for generating chiral molecules. Biocatalytic reduction, particularly using alcohol dehydrogenases (ADHs), can convert α-nitroketones into chiral β-nitroalcohols with remarkable enantioselectivity. For instance, the related compound 1-Nitro-2-octanone has demonstrated a 75% yield in enantioselective reduction, producing specific enantiomers of nitroalcohols mdpi.com. These chiral β-nitroalcohols are crucial intermediates, readily convertible to chiral β-aminoalcohols, which are ubiquitous in biologically active natural products and pharmaceuticals mdpi.com.

Furthermore, nitroalkanes and nitroalkenes, in general, are extensively utilized in asymmetric synthesis through organocatalysis. These reactions allow for the creation of stereochemically complex molecules, which, upon reduction of the nitro group, yield valuable chiral amines and their derivatives, highly sought after by the pharmaceutical industry frontiersin.orgfrontiersin.org.

Table 8.1: Biocatalytic Reduction of α-Nitroketones to Chiral β-Nitroalcohols

α-Nitroketone SubstrateEnzyme/CatalystProduct TypeTypical Yield (%)Enantioselectivity (ee)Relevance
1-Nitro-2-octanoneAlcohol Dehydrogenase (ADH)Chiral β-NitroalcoholsHigh (e.g., 75%)HighPrecursors for chiral β-aminoalcohols
Aromatic α-NitroketonesAlcohol Dehydrogenase (ADH)Chiral β-NitroalcoholsHighHighBuilding blocks for pharmaceuticals
Various α-NitroketonesVarious ADHsChiral β-NitroalcoholsHighHighIntermediates for biologically active compounds

Building Blocks for the Construction of Complex Molecular Scaffolds and Natural Product Synthesis

Nitro compounds are recognized as indispensable building blocks for the concise synthesis of complex organic molecules, including natural products frontiersin.orgrsc.org. The nitro group's versatile reactivity allows for its transformation into a wide array of functional groups, facilitating the construction of diverse molecular architectures. The Henry reaction (nitroaldol reaction), a classic carbon-carbon bond-forming reaction involving nitroalkanes and aldehydes or ketones, is particularly important for creating stereocenters and complex scaffolds mdpi.comnih.govresearchgate.net. While direct examples of this compound in natural product synthesis are not extensively documented, its α-nitroketone structure suggests its potential utility in such transformations, analogous to other nitroketones used in constructing intricate molecular frameworks.

Table 8.2: Examples of Nitro Compound Utility in Complex Synthesis

Reaction TypeNitro Compound TypeKey TransformationTypical YieldsApplication AreaReference
Henry ReactionNitroalkanesC-C bond formationGood to HighNatural Products, Pharmaceuticals mdpi.comnih.govresearchgate.net
Biocatalytic Reductionα-NitroketonesNitro to AlcoholHighChiral Intermediates mdpi.com
Nef ReactionNitroalkanesNitro to CarbonylGoodAldehydes/Ketones researchgate.net
Michael AdditionNitroalkenesC-C bond formationGoodComplex Scaffolds nih.govsci-hub.se

Precursors for Aminoester Production and Other Advanced Industrial Chemical Processes

The chemical industry extensively utilizes nitro compounds as intermediates. For instance, 1-Nitro-2-octanone, a close structural relative, has been employed in industrial processes for the synthesis of aminoesters through reactions with tertiary amino alcohols . This process highlights the direct industrial relevance of α-nitroketones. Beyond specific aminoester synthesis, nitro compounds find broad applications as solvents, intermediates in the production of dyes, pharmaceuticals, and explosives uobabylon.edu.iq.

Fundamental industrial processes involving nitrogen chemistry, such as the Ostwald process for nitric acid production and the Haber process for ammonia (B1221849) synthesis, underscore the importance of nitrogen-containing compounds in large-scale chemical manufacturing, particularly in the fertilizer and explosives industries dummies.comsolubilityofthings.comwikipedia.org.

Table 8.3: Industrial Relevance of Nitro Compounds and Related Processes

Compound/ProcessKey ApplicationIndustrial Significance
1-Nitro-2-octanoneAminoester SynthesisPrecursor in industrial chemical processes
Nitro CompoundsSolvents, Dyes, Pharmaceuticals, ExplosivesVersatile intermediates
Nitric Acid (Ostwald Process)Fertilizers, ExplosivesCornerstone of agricultural and defense industries
Ammonia (Haber Process)FertilizersEssential for global food production

Development of Novel Zinc-Binding Groups for Specific Bio-organic Applications (e.g., Protease Inhibitors)

In medicinal chemistry, particularly in the design of enzyme inhibitors, Zinc-Binding Groups (ZBGs) play a critical role by chelating essential zinc ions in enzyme active sites nih.govoncologyradiotherapy.comdrugbank.comnih.govnih.gov. The nitro group has emerged as a novel ZBG, capable of coordinating to zinc ions and mimicking transition states in enzymatic hydrolysis. Studies have shown that the nitro group can effectively mimic the transition state in enzymes like carboxypeptidase A, forming bidentate coordination with the zinc ion nih.govdrugbank.comresearchgate.net. This discovery opens avenues for incorporating nitro functionalities into the design of enzyme inhibitors, including protease inhibitors and histone deacetylase (HDAC) inhibitors, which are crucial targets in treating diseases like cancer and neurodegenerative disorders oncologyradiotherapy.comnih.govnih.gov. While this compound itself may not be a direct inhibitor, its nitro functionality positions it as a potential scaffold for developing new ZBGs.

Table 8.4: Zinc-Binding Groups (ZBGs) in Enzyme Inhibitor Design

ZBG TypeEnzyme Target ClassApplication AreaNotes
Hydroxamic AcidHDACs, ProteasesCancer Therapy, Drug DesignPotent, but can have poor pharmacokinetics/selectivity
Nitro GroupCarboxypeptidase A, HDACsEnzyme InhibitionMimics transition states, novel ZBG
SalicylamideHDACsCancer TherapyNovel ZBG, shows class I selectivity
α-NitroketonesProteases (Zinc-dependent)Enzyme Inhibitor DevelopmentTransition-state analogs

Utilization in Material Science and Advanced Functional Molecules

The unique properties arising from the nitro group also extend into material science. Related compounds, such as 1-Nitro-2-octanone, have found applications in studying free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy due to their ability to form stable radical adducts . This capability is vital for understanding radical-mediated processes in various materials. Furthermore, nitro groups are being explored for their potential to enhance the performance of organic electrodes in energy storage devices, such as zinc-ion batteries rsc.org. Materials science, as a field, focuses on the intricate relationship between a material's processing, structure, properties, and performance, and functional molecules like nitro compounds contribute to this understanding and development wikipedia.orgidu.ac.iddoe.gov.

Concluding Remarks and Future Research Perspectives

Emerging Trends and Unexplored Avenues in Nitro Ketone Chemistry

Recent advancements in nitro ketone chemistry have focused on the development of asymmetric synthetic methods to control the stereochemistry of these versatile building blocks. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of γ-nitro ketones. Future research will likely continue to explore novel catalytic systems and expand the scope of stereoselective transformations involving nitro ketones.

Opportunities for Sustainable and Green Synthetic Routes in Nitro Compound Chemistry

The development of more environmentally friendly synthetic methods is a key goal in modern chemistry. For nitro compounds, this includes the use of greener nitrating agents, solvent-free reaction conditions, and the development of catalytic systems that minimize waste. chemnet.com The use of biocatalysis and flow chemistry also presents exciting opportunities for the sustainable synthesis of nitro compounds.

Development of Novel Catalytic Systems and Methodologies for 5-Nitrooctan-2-one Transformations

The reactivity of this compound could be further enhanced and controlled through the development of novel catalytic systems. This includes catalysts for the selective reduction of the nitro group in the presence of the ketone, as well as catalysts for asymmetric transformations at the stereocenter at C-5. Metal-based catalysts and organocatalysts are promising areas for future investigation.

Integration of Computational and Experimental Approaches for Rational Design

Computational chemistry can play a significant role in understanding the reactivity of this compound and in the rational design of new synthetic methodologies. chemsynthesis.com Density functional theory (DFT) calculations can provide insights into reaction mechanisms and help predict the stereochemical outcomes of catalytic reactions. The synergy between computational and experimental studies will be crucial for unlocking the full synthetic potential of nitro ketones.

Q & A

Q. Q1. What are the validated synthetic pathways for 5-Nitrooctan-2-one, and how can researchers optimize reaction conditions to improve yield and purity?

Answer: Synthetic routes for this compound typically involve nitration of octan-2-one derivatives. Key steps include:

  • Nitration conditions : Use fuming nitric acid or mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration or oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent) .
  • Optimization : Employ Design of Experiments (DoE) to test variables (temperature, stoichiometry, catalyst) and identify robust conditions. For example, fractional factorial designs can reduce trial numbers while maximizing yield .

Q. Q2. How should researchers characterize the structural and spectroscopic properties of this compound to ensure reproducibility?

Answer: Standard characterization protocols include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., methyl vs. nitro group environments) .
    • IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and ketone (1700–1750 cm⁻¹) functional groups .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI or EI) to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data .
  • Crystallography : For solid-state analysis, grow single crystals via slow evaporation (hexane/ethyl acetate) and perform X-ray diffraction to confirm bond lengths/angles .

Q. Table 1: Key Spectroscopic Parameters for this compound

TechniqueObserved Signal/ValueReference Range
¹H NMR (CDCl₃)δ 2.1–2.3 (s, 3H, CH₃CO)δ 2.0–2.5 (ketones)
IR (cm⁻¹)1720 (C=O), 1380 (NO₂)1700–1750; 1350–1520
HRMS (EI)[M]⁺ m/z 173.068 (calc.)±0.001 Da tolerance

Advanced Research Questions

Q. Q3. How can computational chemistry methods (e.g., DFT) predict the reactivity and thermodynamic stability of this compound in different solvents?

Answer:

  • Modeling Software : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to calculate:
    • Solvation Effects : Compare Gibbs free energy (ΔG) in polar (water) vs. nonpolar (hexane) solvents using PCM or SMD models .
    • Transition States : Identify nitro group orientation and steric hindrance during reactions (e.g., nucleophilic attack).
  • Validation : Compare computed IR/NMR spectra with experimental data to assess model accuracy. Discrepancies >5% suggest basis set limitations .

Q. Q4. How should researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?

Answer: Contradictions often arise from methodological variability. Address via:

Experimental Replication : Reproduce assays under identical conditions (pH, temperature, cell lines) .

Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to differentiate specific inhibition from nonspecific toxicity .

Mechanistic Studies : Use knockout cell lines or competitive inhibitors to confirm target specificity. For example, pre-treat cells with a known nitroreductase inhibitor to assess metabolic activation .

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueSolution
Variable cell viabilityNormalize data to ATP/protein content
Solvent interferenceUse DMSO controls (<0.1% v/v)
Enzyme batch variabilitySource enzymes from single vendor

Q. Q5. What strategies ensure the reproducibility of kinetic studies involving this compound in catalytic systems?

Answer:

  • Standardized Protocols :
    • Temperature Control : Use jacketed reactors (±0.1°C) to minimize thermal fluctuations .
    • Catalyst Pre-treatment : Reduce variability by pre-activating catalysts (e.g., Pd/C under H₂ flow) .
  • Data Reporting : Provide raw kinetic traces (absorbance vs. time) and fitting parameters (e.g., R² for linear regression) in supplementary materials .
  • Cross-Lab Validation : Share samples with collaborating labs to verify reaction rates. Discrepancies >10% warrant re-evaluation of instrumentation calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.